4-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
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Overview
Description
4-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a heterocyclic compound that features a pyrimidine core structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both pyrimidine and piperidine rings in its structure suggests that it may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine typically involves multi-step organic reactions. One common approach is to start with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then reacted with piperidine under suitable conditions to form the 1-(5-bromopyrimidin-2-yl)piperidine derivative. The final step involves the methoxylation of this intermediate with 5,6-dimethylpyrimidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in disease processes. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
- 4-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
- 4-((1-(5-Iodopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
Uniqueness
The uniqueness of 4-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine lies in its specific substitution pattern and the presence of both bromine and methoxy groups. These structural features may confer distinct biological activities and pharmacokinetic properties compared to its analogs.
Properties
IUPAC Name |
4-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O/c1-11-12(2)20-10-21-15(11)23-9-13-3-5-22(6-4-13)16-18-7-14(17)8-19-16/h7-8,10,13H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGHMZJNNBXIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=C(C=N3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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